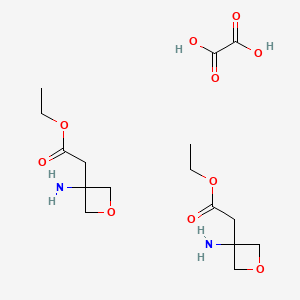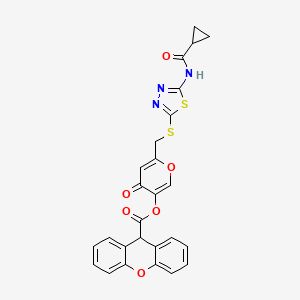![molecular formula C14H15ClN2O2 B2402941 N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2411177-31-4](/img/structure/B2402941.png)
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide, also known as CP-544326, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of enamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been used in various studies to investigate the role of the endocannabinoid system in pain and inflammation. It has also been used as a tool to study the mechanisms of action of other compounds, such as the cannabinoid receptor agonist WIN 55,212-2.
Mechanism Of Action
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been found to act as a selective antagonist of the CB1 cannabinoid receptor. This receptor is part of the endocannabinoid system, which is involved in various physiological processes, including pain perception, inflammation, and appetite regulation. By blocking the CB1 receptor, N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide can modulate the activity of the endocannabinoid system and influence these processes.
Biochemical and Physiological Effects:
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, suggesting its potential as an analgesic and anti-inflammatory agent. N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has also been found to inhibit tumor growth in vitro and in vivo, indicating its potential as an antitumor agent. Additionally, N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been found to modulate appetite and energy metabolism, making it a potential target for the treatment of obesity and related metabolic disorders.
Advantages And Limitations For Lab Experiments
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has several advantages for lab experiments. It is a highly selective CB1 receptor antagonist, making it a valuable tool for studying the endocannabinoid system. Its synthesis method has been optimized for high yield and purity, ensuring its reliability and reproducibility. However, N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, its high potency can make it difficult to determine the optimal concentration for a given experiment.
Future Directions
There are several future directions for the study of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide. One potential direction is the investigation of its potential as an analgesic and anti-inflammatory agent in humans. Another potential direction is the study of its effects on energy metabolism and its potential as a treatment for obesity and related metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide and its potential as a tool for studying the endocannabinoid system.
Synthesis Methods
The synthesis of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with (S)-proline methyl ester to form a chiral imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with acryloyl chloride to form the enamide N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide. The synthesis method of N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide has been optimized for high yield and purity, making it a valuable compound for scientific research.
properties
IUPAC Name |
N-[(2R,3S)-2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-12(18)16-11-8-13(19)17(2)14(11)9-4-6-10(15)7-5-9/h3-7,11,14H,1,8H2,2H3,(H,16,18)/t11-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPGVBQYNHGCO-SMDDNHRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)NC(=O)C=C)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)NC(=O)C=C)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)

![3-Fluoro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2402865.png)

![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)


![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

